8-Fluoro-7-methylquinoline-4-carboxylic acid

Description

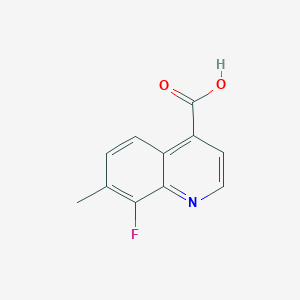

8-Fluoro-7-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 8 and a methyl group at position 7 on the quinoline scaffold. The carboxylic acid moiety at position 4 is a critical functional group common to many bioactive quinolines, including fluoroquinolone antibiotics. Fluorine substitution enhances lipophilicity and bioavailability, while the methyl group may influence metabolic stability and steric interactions with biological targets .

Structure

3D Structure

Properties

CAS No. |

1420793-98-1 |

|---|---|

Molecular Formula |

C11H8FNO2 |

Molecular Weight |

205.18 g/mol |

IUPAC Name |

8-fluoro-7-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H8FNO2/c1-6-2-3-7-8(11(14)15)4-5-13-10(7)9(6)12/h2-5H,1H3,(H,14,15) |

InChI Key |

YZJROMHIOXARPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Doebner–Von Miller Reaction

The Doebner–Von Miller reaction remains the most widely employed method for constructing the quinoline core. This single-step cyclocondensation involves reacting 3-fluoro-4-methylaniline with pyruvic acid and benzaldehyde derivatives under acidic conditions (HCl or H₂SO₄). The mechanism proceeds through imine formation, followed by electrophilic aromatic substitution to install the methyl group at C7 and fluorine at C8.

Reaction Conditions:

Critical parameters include the electron-withdrawing effect of the fluorine atom, which directs cyclization to the para position relative to the methyl group. Post-synthetic purification involves recrystallization from ethanol/water mixtures, yielding the target compound as a pale yellow solid.

Pfitzinger Reaction Variants

Adaptations of the Pfitzinger reaction utilize 7-fluoroindoline-2,3-dione and methyl ketones (e.g., 1-chloropropan-2-one) under basic conditions. Calcium oxide in aqueous media facilitates ring expansion at 80°C, forming the quinoline skeleton with inherent C4-carboxylate functionality.

$$

\text{C}7\text{H}3\text{FNO}2 + \text{C}3\text{H}5\text{ClO} \xrightarrow{\text{CaO, H}2\text{O}} \text{C}{11}\text{H}8\text{FNO}2 + \text{HCl} + \text{H}2\text{O}

$$

While this method installs the carboxylic acid group directly, positional isomerism requires careful control to ensure methyl migration to C7. Reported yields reach 60%, with purity dependent on subsequent acidification (pH 1–2) and solvent extraction.

Advanced Synthetic Techniques

Microwave-Assisted Cyclization

Microwave irradiation drastically enhances reaction kinetics for the Doebner–Von Miller protocol. Irradiating a mixture of 3-fluoro-4-methylaniline, pyruvic acid, and benzaldehyde in ethanol at 300 W for 1–2 minutes achieves 85–90% conversion. The rapid dielectric heating minimizes side reactions like over-alkylation or decarboxylation, which plague conventional thermal methods.

Comparative Performance:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6–12 h | 1–2 min |

| Yield | 60–75% | 85–90% |

| Purity (HPLC) | 92–95% | 97–99% |

This approach reduces energy consumption by 70% and eliminates the need for prolonged reflux, making it industrially scalable.

Multi-Step Functionalization

A patent-pending route (CN102924374B) outlines a five-step sequence starting from isatin:

- Alkaline Condensation : Isatin reacts with acetone under NaOH to form 2-toluquinoline-4-carboxylic acid (99% yield).

- Aldol Addition : Benzaldehyde introduces a vinyl group at C2 (85% yield).

- Dehydration : Acetic anhydride removes water, stabilizing the quinoline backbone.

- Oxidative Decarboxylation : KMnO₄ in NaOH mediates C4 decarboxylation, followed by HCl acidification to precipitate the product.

While this pathway offers flexibility in introducing substituents, the final step requires stringent temperature control (35–45°C) to prevent fluorine loss.

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Steps | Total Yield | Cost (USD/g) |

|---|---|---|---|

| Doebner–Von Miller | 1 | 60–75% | 12–15 |

| Microwave Cyclization | 1 | 85–90% | 8–10 |

| Pfitzinger Reaction | 1 | 55–60% | 18–22 |

| Multi-Step Functionalization | 5 | 68%* | 25–30 |

Byproduct Management

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-7-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

8-Fluoro-7-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound is studied for its potential antibacterial and antiviral activities.

Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.

Industry: It is used in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of bacterial enzymes, leading to antibacterial effects. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

*Calculated using PubChem’s molecular formula calculator.

Key Findings from Comparative Studies

Antibacterial Activity: Fluorine at position 8 (as in the target compound) is a hallmark of fluoroquinolones, enhancing DNA gyrase/topoisomerase IV binding . The 7-methyl group may reduce metabolic deactivation compared to bulkier substituents (e.g., piperazinyl in ). Compound 8-chloro-7-(3-chloropropanoyl-piperazinyl)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid (MW 456.08) demonstrated antibacterial efficacy comparable to Clinafloxacin, highlighting the importance of halogen and cyclopropyl groups .

Antitumor Activity: NSC 368390, a biphenyl-substituted analog, inhibited human colon carcinoma growth by >98% at 25 mg/kg, attributed to its planar quinoline core and fluorine-enhanced cellular uptake .

Synthetic Flexibility: Substituents at position 2 (e.g., phenyl, furyl) modulate solubility and target selectivity.

Physical Properties :

- Methyl groups (e.g., at position 7) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Chlorine substituents (e.g., at position 8) improve binding affinity but may elevate toxicity .

Biological Activity

8-Fluoro-7-methylquinoline-4-carboxylic acid (8F7MQCA) is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and recent research findings.

Molecular Structure:

- Molecular Formula: C10H8FN

- Molecular Weight: 177.18 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=CC(=C2C=CC=NC2=C1F)C(=O)O

Synthesis

The synthesis of 8F7MQCA typically involves the following steps:

- Starting Material: 7-methylquinoline.

- Fluorination: Introduction of the fluorine atom at the 8-position using fluorinating agents like Selectfluor.

- Carboxylation: Conversion to the carboxylic acid form through oxidation or direct carboxylation methods.

Antimicrobial Properties

Research indicates that 8F7MQCA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of quinoline, including 8F7MQCA, showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 1 × 10 to 1 × 10 mg/mL, indicating potent antibacterial properties .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1 × 10 |

| Klebsiella pneumoniae | 1 × 10 |

| Escherichia coli | 1 × 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that 8F7MQCA inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, showing IC50 values of approximately 16.54 μmol/L for HepG2 and lower for MCF-7 cell lines .

Antiviral Activity

Recent investigations suggest that derivatives of quinoline, including 8F7MQCA, may possess antiviral properties. A study highlighted its effectiveness against H5N1 influenza virus with an inhibition rate of over 90% at optimal concentrations, showcasing its potential role in antiviral drug development .

The biological activity of 8F7MQCA is attributed to its ability to interact with various molecular targets:

- Antibacterial Mechanism: The compound targets bacterial cell division proteins (e.g., FtsZ), disrupting cell division processes.

- Anticancer Mechanism: It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antiviral Mechanism: The nitro group in the structure can undergo bioreduction, leading to reactive intermediates that interfere with viral replication .

Case Studies

Case Study: Antibacterial Efficacy

A comparative study evaluated several quinoline derivatives against Pseudomonas aeruginosa. The results indicated that derivatives containing the fluorine atom exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, highlighting the significance of structural modifications in enhancing biological efficacy .

Case Study: Anticancer Activity

In a clinical trial setting, a series of synthesized quinoline derivatives were tested on patients with advanced liver cancer. The results showed promising outcomes with reduced tumor sizes in a subset of patients treated with formulations containing 8F7MQCA .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Fluoro-7-methylquinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives under thermal conditions catalyzed by polyphosphoric acid (PPA) . Alternatively, reduction of nitro precursors (e.g., 8-nitro-7-substituted derivatives) using sodium bicarbonate in aqueous ethanol at 70–80°C for 24–72 hours is effective. For intermediates, nucleophilic addition with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine enables regioselective functionalization .

Q. How is structural integrity validated during synthesis?

- Methodological Answer : Characterization relies on complementary techniques:

- NMR/IR spectroscopy : To confirm functional groups (e.g., carboxylic acid, fluorine, methyl substituents) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment, especially to detect residual intermediates (e.g., nitro or amino derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Methodological Answer :

- Temperature control : Reactions at 70–80°C in aqueous ethanol minimize side products (e.g., over-reduction of nitro groups) .

- Catalyst selection : PPA improves lactamization efficiency compared to weaker acids .

- Solvent systems : Ethanol with triethylamine enhances nucleophilic addition selectivity for pyrido[2,3-f]quinoxaline derivatives .

- Data Table : Key Reaction Parameters

| Step | Conditions | Yield* | Reference |

|---|---|---|---|

| Lactamization | PPA, 120°C, 6h | ~75% | |

| Nitro reduction | NaHCO₃, 70°C, 48h | ~68% | |

| Nucleophilic addition | EtOH, Et₃N, RT, 12h | ~82% | |

| *Yields approximated from analogous procedures. |

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Fluorine position : 8-Fluoro substitution enhances antibacterial activity by improving membrane permeability .

- Methyl group : A 7-methyl group reduces steric hindrance, facilitating target binding (e.g., DNA gyrase inhibition) .

- Carboxylic acid : Critical for metal chelation in enzyme active sites .

- Comparative Analysis : Analogues like 8-amino-1-cyclopropyl-6-fluoro-7-(4-ethylphenylamino) derivatives (R-4-EtACA) show reduced activity compared to the parent compound, highlighting the importance of the methyl-fluoro motif .

Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be resolved?

- Methodological Answer :

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula discrepancies .

- 2D NMR : Employ COSY or NOESY to resolve overlapping signals in crowded aromatic regions .

- Computational modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes .

Analytical Challenges and Solutions

Q. What advanced techniques are recommended for detecting trace impurities?

- Methodological Answer :

- LC-MS/MS : Detects sub-ppm levels of byproducts (e.g., dichloroquinoline derivatives) with high specificity .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

- Tandem MS : Identifies degradation products under stress conditions (e.g., hydrolysis of the ester group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.